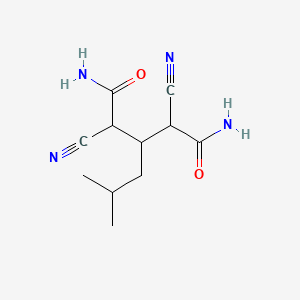

2,4-Dicyano-3-(2-methylpropyl)pentanediamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dicyano-3-(2-methylpropyl)pentanediamide is a useful research compound. Its molecular formula is C11H16N4O2 and its molecular weight is 236.275. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Pregabalin Impurity 8, also known as 2,4-Dicyano-3-(2-methylpropyl)pentanediamide or 2,4-dicyano-3-isobutylpentanediamide, is an impurity of Pregabalin . Pregabalin, the parent compound, primarily targets the α2δ subunit of voltage-dependent calcium channels within the central nervous system . This subunit is crucial in modulating calcium influx at nerve terminals and inhibiting the release of excitatory neurotransmitters .

Mode of Action

Pregabalin binds to the α2δ subunit, which results in a decrease in the release of neurotransmitters including glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This leads to a reduction in the communication between nerves, contributing to its effects on pain and seizures .

Biochemical Pathways

By inhibiting the release of excitatory neurotransmitters, it can affect neuronal excitability and synaptic transmission .

Pharmacokinetics

Pregabalin, the parent compound, is known to be rapidly absorbed after oral ingestion with a bioavailability of ≥90% . . The pharmacokinetics of Pregabalin Impurity 8 may share some similarities with Pregabalin, but further studies are needed to confirm this.

Result of Action

The parent compound pregabalin, by binding to the α2δ subunit, reduces the release of excitatory neurotransmitters, thereby decreasing neuronal excitability and potentially alleviating symptoms of conditions like epilepsy and neuropathic pain .

生物活性

2,4-Dicyano-3-(2-methylpropyl)pentanediamide (CAS No. 185815-56-9) is a compound of significant interest in medicinal chemistry and pharmacology due to its structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C11H16N4O2

- Molecular Weight: 236.27 g/mol

- Melting Point: 116-118 °C

- Boiling Point: Predicted at approximately 551 °C

- Solubility: Slightly soluble in DMSO and methanol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Modulation:

-

Anticancer Activity:

- Preliminary studies indicate that derivatives of this compound exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

-

Antimicrobial Properties:

- Related compounds in the same chemical family have shown antimicrobial activity, suggesting potential for this compound to exhibit similar effects against various pathogens.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antitumor Activity: Research has demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo models .

- Neuroprotective Effects: There is emerging evidence that the compound may protect neuronal cells from oxidative stress and neurodegeneration .

- Potential as a Drug Impurity: It has been identified as an impurity in pregabalin synthesis, raising questions about its biological implications when present in pharmaceutical formulations .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives of this compound. The results indicated that these compounds significantly inhibited the proliferation of human cancer cell lines while inducing apoptosis through caspase activation pathways. The study concluded that further exploration could lead to the development of new anticancer agents based on this scaffold.

Case Study: Neuroprotective Potential

In a separate investigation, researchers assessed the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that treatment with this compound reduced neuronal cell death and improved cognitive function in animal models subjected to neurotoxic insults.

属性

IUPAC Name |

2,4-dicyano-3-(2-methylpropyl)pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-6(2)3-7(8(4-12)10(14)16)9(5-13)11(15)17/h6-9H,3H2,1-2H3,(H2,14,16)(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVNYCULJRPXJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C#N)C(=O)N)C(C#N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185815-56-9 |

Source

|

| Record name | 2,4-Dicyano-3-isobutylpentanediamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185815569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICYANO-3-ISOBUTYLPENTANEDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AH4U4DEG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。